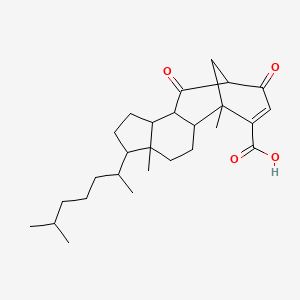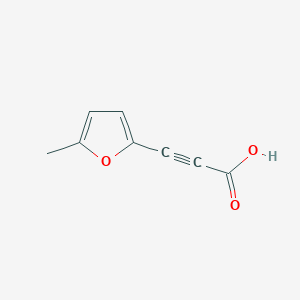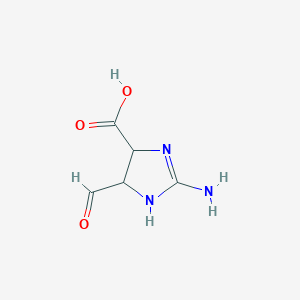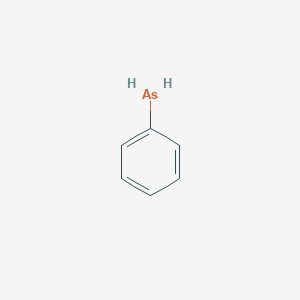
Acetanilide, 3'-(hydroxymethyl)-2',4',6'-triiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide is an organic compound characterized by the presence of three iodine atoms and a hydroxymethyl group attached to an acetanilide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide typically involves the iodination of acetanilide derivatives. One common method includes the reaction of acetanilide with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atoms at the 2’, 4’, and 6’ positions. The hydroxymethyl group can be introduced through a subsequent reaction involving formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where acetanilide is treated with iodine and oxidizing agents in reactors designed to handle the exothermic nature of the reaction. The hydroxymethylation step can be carried out in a similar manner, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atoms can be reduced under specific conditions to yield deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of partially or fully deiodinated acetanilide derivatives.
Substitution: Formation of substituted acetanilide derivatives with various functional groups replacing the iodine atoms.
Scientific Research Applications
3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which are radio-opaque.
Industry: Utilized in the development of specialized dyes and pigments.
Mechanism of Action
The mechanism of action of 3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide in biological systems involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms contribute to its high electron density, which can influence its binding affinity and specificity. The hydroxymethyl group may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2’,4’,6’-Triiodoacetanilide: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3’-(Hydroxymethyl)-2’,4’,6’-tribromoacetanilide: Contains bromine atoms instead of iodine, resulting in different reactivity and applications.
Uniqueness
3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide is unique due to the combination of three iodine atoms and a hydroxymethyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for use in diagnostic imaging and as a versatile intermediate in organic synthesis.
Properties
CAS No. |
60075-62-9 |
|---|---|
Molecular Formula |
C9H8I3NO2 |
Molecular Weight |
542.88 g/mol |
IUPAC Name |
N-[3-(hydroxymethyl)-2,4,6-triiodophenyl]acetamide |
InChI |
InChI=1S/C9H8I3NO2/c1-4(15)13-9-7(11)2-6(10)5(3-14)8(9)12/h2,14H,3H2,1H3,(H,13,15) |
InChI Key |
XVGCEJOSZYXVPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1I)CO)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Ethyl-4-(propan-2-yl)phenyl]methanol](/img/structure/B13959321.png)

![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
![3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13959339.png)

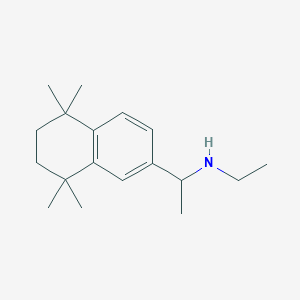

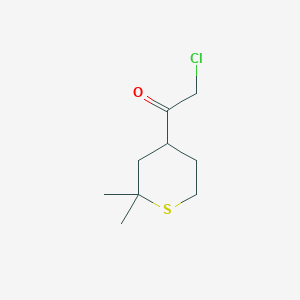
![2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine](/img/structure/B13959408.png)
